An In-depth Technical Guide to (S)-Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate
An In-depth Technical Guide to (S)-Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate
Abstract
(S)-Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate, systematically known as N-Carbobenzyloxy-L-serinamide (Z-Ser-NH₂), is a pivotal derivative of the amino acid L-serine. Its strategic importance in synthetic organic chemistry, particularly in the realm of peptide synthesis and drug development, stems from the presence of a benzyloxycarbonyl (Cbz or Z) protecting group on the amine functionality. This guide provides a comprehensive technical overview of its chemical properties, synthesis, analytical characterization, and applications, tailored for researchers, scientists, and professionals in drug development. We will delve into the causality behind experimental choices, present validated protocols, and explore its role as a precursor to complex bioactive molecules.
Introduction and Physicochemical Properties
(S)-Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate is a white to off-white crystalline solid. The introduction of the Cbz protecting group to the amino function of L-serinamide is a cornerstone of peptide chemistry. This modification temporarily masks the nucleophilicity of the amine, thereby enabling the selective formation of amide bonds at the carboxyl terminus.[1] The Cbz group is renowned for its stability under a variety of reaction conditions and its facile removal via catalytic hydrogenation, a characteristic that underpins its widespread use.
Table 1: Physicochemical Properties of (S)-Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate
| Property | Value | Source |
| IUPAC Name | (S)-Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate | N/A |
| Synonyms | N-Cbz-L-serinamide, Z-L-Ser-NH₂, Carbobenzyloxy-L-serinamide | [2] |
| CAS Number | 70897-15-3 | [2] |
| Molecular Formula | C₁₁H₁₄N₂O₄ | [2] |
| Molecular Weight | 238.24 g/mol | [2] |
| Appearance | White to off-white powder or crystalline solid | [3] |
| Storage | Sealed in a dry environment at room temperature | [2] |
Synthesis and Purification
The synthesis of (S)-Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate typically proceeds from its carboxylic acid precursor, N-Cbz-L-serine. The critical step is the formation of the primary amide from the carboxylic acid, which requires activation of the carboxyl group to facilitate nucleophilic attack by ammonia.
Rationale for Synthetic Approach
Direct amidation of a carboxylic acid with ammonia is generally unfavorable under mild conditions. Therefore, a coupling agent is employed to convert the carboxylic acid into a more reactive intermediate. A common and effective method involves the use of a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an activating agent like 1-hydroxybenzotriazole (HOBt).[4][5] HOBt reacts with the activated carboxylic acid to form an active ester, which is less susceptible to racemization and side reactions, thereby ensuring the chiral integrity of the final product.[5] The subsequent aminolysis with ammonia proceeds smoothly to yield the desired amide.
Experimental Protocol: Synthesis of (S)-Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate
Materials:
-
N-Cbz-L-serine
-
1-Hydroxybenzotriazole (HOBt)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
Ammonia solution (e.g., 7N in Methanol)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Activation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Cbz-L-serine (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates complete formation of the active ester.
-
Amidation: Cool the reaction mixture back to 0 °C.
-
Slowly add a solution of ammonia in methanol (e.g., 7N, 2-3 equivalents) to the reaction mixture.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight.
-
Work-up and Purification: Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure (S)-Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and chiral integrity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Spectral Features (in CDCl₃ or DMSO-d₆):
-
Aromatic Protons (C₆H₅): A multiplet in the range of 7.2-7.4 ppm.
-
Benzylic Protons (CH₂-Ph): A singlet or AB quartet around 5.1 ppm.
-
Amide Protons (NH₂): Two broad singlets, typically between 6.5 and 8.0 ppm.
-
Carbamate Proton (NH-Cbz): A doublet or broad singlet, often coupled to the α-proton, in the range of 5.5-7.0 ppm.
-
α-Proton (CH): A multiplet around 4.0-4.5 ppm.
-
β-Protons (CH₂OH): A multiplet around 3.6-3.9 ppm.
-
Hydroxyl Proton (OH): A broad singlet, the chemical shift of which is concentration and solvent dependent.
Expected ¹³C NMR Spectral Features (in CDCl₃ or DMSO-d₆):
-
Amide Carbonyl (C=O): In the range of 170-175 ppm.[1]
-
Carbamate Carbonyl (C=O): Around 156 ppm.
-
Aromatic Carbons: Between 127 and 137 ppm.[1]
-
Benzylic Carbon (CH₂-Ph): Approximately 67 ppm.[1]
-
α-Carbon (CH): Around 55-60 ppm.
-
β-Carbon (CH₂OH): In the range of 60-65 ppm.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of the final compound. A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile, often with a modifier like trifluoroacetic acid (TFA), is typically employed. For confirming chiral purity, a chiral stationary phase is necessary.
Table 2: Example Chiral HPLC Method for N-Cbz-DL-serine Analysis (Adaptable for Amide)
| Parameter | Method Details |
| Column | CHIRALPAK® IC (250 x 4.6mm / 5µm) |
| Mobile Phase | n-hexane / 2-propanol / trifluoroacetic acid = 80 / 20 / 0.1 |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 270 nm |
| Data adapted from a method for N-Cbz-DL-serine.[6] |
Applications in Research and Drug Development
The primary utility of (S)-Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate lies in its role as a versatile building block for the synthesis of more complex molecules, particularly peptides and peptidomimetics with potential therapeutic applications.
Peptide Synthesis
As a C-terminal amide with a protected N-terminus, Z-Ser-NH₂ is an ideal starting point for the solution-phase synthesis of peptides. The free hydroxyl group on the serine side chain can also be a site for further modification, such as glycosylation or phosphorylation, to produce post-translationally modified peptides. The general workflow involves the deprotection of the Cbz group, followed by coupling with the next N-protected amino acid in the sequence.
Precursor for Bioactive Molecules
Derivatives of N-Cbz-serine have been investigated for a range of biological activities. For instance, some carbamate-containing compounds have shown potential as antimicrobial and anticancer agents.[7] N-Cbz-L-serine itself has been reported to have antimicrobial effects by inhibiting cell membranes and phospholipid synthesis in bacteria.[8] While specific studies on the amide form are less common, its structural similarity suggests it could serve as a valuable synthon in the development of novel therapeutics. For example, it can be a precursor for the synthesis of enzyme inhibitors, where the serine hydroxyl group or the amide functionality can be modified to interact with the active site of a target enzyme. The D-enantiomer, N-Cbz-D-serine, is a known intermediate in the synthesis of the antiepileptic drug lacosamide, highlighting the importance of this class of compounds in pharmaceutical manufacturing.[9]
Safety and Handling
-
Potential Health Effects: May cause eye, skin, and respiratory tract irritation. The toxicological properties have not been fully investigated.[10]
-
Personal Protective Equipment (PPE): Wear chemical safety goggles, gloves, and a lab coat. Use in a well-ventilated area or under a fume hood.
-
First Aid:
-
Eyes: Flush with plenty of water for at least 15 minutes.
-
Skin: Wash with soap and water.
-
Inhalation: Move to fresh air.
-
Ingestion: Rinse mouth with water and seek medical advice.[10]
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[2]
-
Incompatibilities: Strong oxidizing agents.[10]
Conclusion
(S)-Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate is a fundamentally important molecule in the field of synthetic chemistry, providing a stable and versatile building block for the construction of peptides and other complex organic molecules. Its synthesis from N-Cbz-L-serine is a well-established process, and its purification and characterization can be achieved through standard laboratory techniques. The strategic use of the Cbz protecting group allows for controlled and sequential synthesis, making it an invaluable tool for researchers in drug discovery and development. Further investigation into the direct biological activities of this compound and its derivatives may open new avenues for therapeutic innovation.
References
-
MDPI. (n.d.). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Retrieved from [Link]
-
Lead Sciences. (n.d.). (S)-Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate. Retrieved from [Link]
-
Chemsrc. (2024, July 15). (s)-benzyl (3-hydroxy-1-(methylamino)-1-oxopropan-2-yl)carbamate. Retrieved from [Link]
-
LookChem. (n.d.). Cas 1145-80-8,N-Cbz-L-Serine. Retrieved from [Link]
-
Supporting Information. (n.d.). 2 - Supporting Information. Retrieved from [Link]
-
PubChem. (n.d.). N-(benzyloxycarbonyl)-O-benzyl-L-serine. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - N-Carbobenzyloxy-L-Serine, 99+%. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024, December 19). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. Retrieved from [Link]
-
PubChem. (n.d.). Benzyl ((S)-1-(((S)-1-amino-1-oxopropan-2-yl)amino)-1-oxopropan-2-yl)carbamate. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
Sources
- 1. mdpi.com [mdpi.com]
- 2. (S)-Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate - Lead Sciences [lead-sciences.com]
- 3. lookchem.com [lookchem.com]
- 4. bachem.com [bachem.com]
- 5. peptide.com [peptide.com]
- 6. N-(Benzyloxycarbonyl)-L-serine | C11H13NO5 | CID 100310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Buy (S)-Benzyl (2-((1-amino-1-oxopropan-2-yl)amino)-2-oxoethyl)carbamate [smolecule.com]
- 8. biosynth.com [biosynth.com]
- 9. 111955-03-4|(S)-Benzyl (1-oxopropan-2-yl)carbamate|BLD Pharm [bldpharm.com]
- 10. fishersci.com [fishersci.com]
